molecular formula C14H17ClN2O3 B2848202 2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide CAS No. 2411262-12-7

2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide

Cat. No.: B2848202
CAS No.: 2411262-12-7
M. Wt: 296.75
InChI Key: ATPVXXAABLTJCZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro group, a phenoxyacetyl group, and a pyrrolidinyl group. It is of interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide typically involves the reaction of chloroacetamide with a phenoxyacetyl derivative and a pyrrolidinyl derivative. The reaction conditions often include the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions include phenoxyacetic acid and various substituted derivatives of the original compound, depending on the specific reagents used.

Scientific Research Applications

2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[1-(2-phenoxyacetyl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-8-13(18)16-11-6-7-17(9-11)14(19)10-20-12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPVXXAABLTJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCl)C(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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